molecular formula C31H37N5O5 B1236581 [(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester

[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B1236581
M. Wt: 559.7 g/mol
InChI Key: JRSRZYFBWXHHNX-ZNZIZOMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IQM-95333, also known as (4aS,5R)-2-benzyl-5-[Nα-tert-butoxicarbonyl)L-tryptophyl]amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine, is a pyridopyrimidine derivative. It is a non-peptide antagonist of cholecystokinin type A receptors. This compound has been evaluated for its high selectivity and potency in binding to cholecystokinin type A receptors, making it a significant molecule in pharmacological research .

Preparation Methods

The synthesis of IQM-95333 involves multiple steps, starting with the preparation of the pyridopyrimidine core. The synthetic route includes the following steps:

    Formation of the pyridopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides.

    Attachment of the tryptophyl group: This is achieved through peptide coupling reactions using tert-butoxicarbonyl-protected tryptophan.

    Final deprotection and purification: The compound is deprotected and purified using chromatographic techniques to obtain the final product

Chemical Reactions Analysis

IQM-95333 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and tryptophyl groups.

    Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Major products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

IQM-95333 has several scientific research applications:

    Pharmacology: It is used as a selective antagonist of cholecystokinin type A receptors, making it valuable in studying the role of these receptors in various physiological processes.

    Neuroscience: The compound has been used in animal models to study its anxiolytic-like activity, providing insights into its potential therapeutic applications for anxiety disorders.

    Biochemistry: IQM-95333 is used to investigate the biochemical pathways involving cholecystokinin type A receptors.

    Drug Development: The compound serves as a lead molecule for developing new drugs targeting cholecystokinin type A receptors

Mechanism of Action

IQM-95333 exerts its effects by selectively binding to cholecystokinin type A receptors. This binding inhibits the action of cholecystokinin, a peptide hormone that plays a role in digestion and appetite regulation. By blocking these receptors, IQM-95333 can modulate various physiological responses, including reducing anxiety-like behavior in animal models .

Comparison with Similar Compounds

IQM-95333 is compared with other cholecystokinin type A receptor antagonists such as devazepide, lorglumide, and L-365,260. What sets IQM-95333 apart is its higher selectivity and potency for cholecystokinin type A receptors. Unlike other antagonists, IQM-95333 shows negligible affinity for cholecystokinin type B receptors, making it a more targeted and effective compound for specific research applications .

Similar Compounds

Properties

Molecular Formula

C31H37N5O5

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(4aS,5R)-2-benzyl-1,3-dioxo-4,4a,5,6,7,8-hexahydropyrido[1,2-c]pyrimidin-5-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C31H37N5O5/c1-31(2,3)41-29(39)34-25(16-21-18-32-23-13-8-7-12-22(21)23)28(38)33-24-14-9-15-35-26(24)17-27(37)36(30(35)40)19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,32H,9,14-17,19H2,1-3H3,(H,33,38)(H,34,39)/t24-,25+,26+/m1/s1

InChI Key

JRSRZYFBWXHHNX-ZNZIZOMTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]3CCCN4[C@H]3CC(=O)N(C4=O)CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCN4C3CC(=O)N(C4=O)CC5=CC=CC=C5

Synonyms

(2-benzyl-5-(N(alpha)-tert-butoxycarbonyl)tryptophyl)amino-1,3-dioxoperhydropyrido(1,2-c)pyrimidine
2-benzyl-5-(N-((tert-butoxycarbonyl)-L-tryptophyl)amino)-1,3-dioxoperhydropyrido(1,2-c)pyrimidine
IQM 95,333
IQM 95333
IQM-95,333
IQM-95333

Origin of Product

United States

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